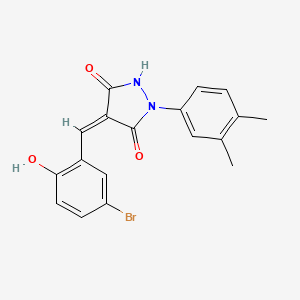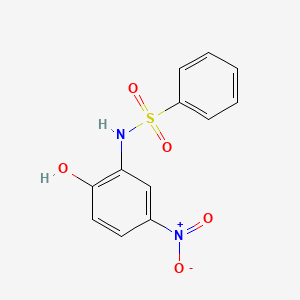
4-(5-Bromo-2-hydroxy-benzylidene)-1-(3,4-dimethyl-phenyl)-pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromopyruvic acid , belongs to the class of pyrazolidine-3,5-diones. Its chemical structure features a pyrazolidine ring with a bromine-substituted benzylidene moiety and a dimethylphenyl group. Bromopyruvic acid has garnered interest due to its potential biological activities and synthetic versatility.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes lead to the formation of Bromopyruvic acid. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3,4-dimethylpyrazolidine-3,5-dione under acidic conditions. The reaction proceeds via a Schiff base intermediate, followed by cyclization to form the desired compound.
b. Reaction Conditions
- Reactants: 5-bromo-2-hydroxybenzaldehyde, 3,4-dimethylpyrazolidine-3,5-dione
- Solvent: Acidic medium (e.g., acetic acid)
- Temperature: Typically room temperature or slightly elevated
- Mechanism: Schiff base formation followed by intramolecular cyclization
c. Industrial Production
While Bromopyruvic acid is not produced industrially on a large scale, it serves as an intermediate in the synthesis of other compounds.
Análisis De Reacciones Químicas
Bromopyruvic acid participates in various chemical reactions:
Oxidation: It can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation: It can react with amines or hydrazines to form hydrazones or semicarbazones.
Common reagents include:
Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkali metal hydroxides (e.g., NaOH)
Condensation: Amines, hydrazines
Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bromopyruvic acid finds applications in:
Chemistry: As a building block for more complex molecules
Biology: Investigating its effects on cellular metabolism and glycolysis
Medicine: Potential anticancer properties due to its inhibition of glycolytic enzymes
Industry: Limited, but its derivatives may have industrial applications
Mecanismo De Acción
Bromopyruvic acid interferes with glycolysis by inhibiting key enzymes such as hexokinase and pyruvate kinase. This disruption affects cancer cells, which rely heavily on glycolysis for energy production. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Bromopyruvic acid stands out due to its unique combination of a bromine-substituted benzylidene group and a pyrazolidine-3,5-dione core. Similar compounds include pyruvic acid derivatives and other pyrazolidine-based molecules.
Propiedades
Fórmula molecular |
C18H15BrN2O3 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15BrN2O3/c1-10-3-5-14(7-11(10)2)21-18(24)15(17(23)20-21)9-12-8-13(19)4-6-16(12)22/h3-9,22H,1-2H3,(H,20,23)/b15-9- |
Clave InChI |
DJNMRYXILIOFKU-DHDCSXOGSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/C(=O)N2)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)

![ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992402.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992420.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)

![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992483.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
